1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034416-79-8
VCID: VC7160917
InChI: InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3
SMILES: CCC1=CC(=NC=N1)N2CCC(CC2)C#N
Molecular Formula: C12H16N4
Molecular Weight: 216.288

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile

CAS No.: 2034416-79-8

Cat. No.: VC7160917

Molecular Formula: C12H16N4

Molecular Weight: 216.288

* For research use only. Not for human or veterinary use.

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile - 2034416-79-8

Specification

CAS No. 2034416-79-8
Molecular Formula C12H16N4
Molecular Weight 216.288
IUPAC Name 1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile
Standard InChI InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3
Standard InChI Key PAXMAOONTZXTBV-UHFFFAOYSA-N
SMILES CCC1=CC(=NC=N1)N2CCC(CC2)C#N

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a pyrimidine ring substituted with an ethyl group at the 6-position, linked via a nitrogen atom to a piperidine ring bearing a nitrile group at the 4-position. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the piperidine scaffold introduces conformational flexibility. The nitrile group enhances polarity and serves as a potential site for further derivatization, such as hydrolysis to carboxylic acids or amides.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile
Molecular FormulaC12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4
Molecular Weight216.288 g/mol
SMILESCCC1=CC(=NC=N1)N2CCC(CC2)C#N
InChIKeyPAXMAOONTZXTBV-UHFFFAOYSA-N

Spectroscopic Data

While explicit spectral data for this compound are unavailable, analogous pyrimidine-piperidine hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For instance, the ethyl group on the pyrimidine ring typically shows a triplet near δ 1.2–1.4 ppm (CH3_3) and a quartet around δ 2.5–2.7 ppm (CH2_2) in 1H^1\text{H}-NMR. The piperidine protons resonate between δ 1.6–2.8 ppm, while the nitrile carbon appears near δ 115–120 ppm in 13C^{13}\text{C}-NMR .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile likely involves multi-step sequences combining pyrimidine and piperidine chemistry. A plausible route includes:

  • Pyrimidine Ring Formation: Condensation of ethylguanidine with a β-diketone or β-keto ester to construct the 6-ethylpyrimidine core.

  • Piperidine Functionalization: Introduction of the nitrile group via nucleophilic substitution or Strecker synthesis.

  • Coupling Reaction: Linking the pyrimidine and piperidine moieties through a Buchwald-Hartwig amination or Ullmann-type coupling .

Table 2: Representative Synthetic Steps from Analogous Compounds

StepReaction TypeReagents/ConditionsYield
1Pyrimidine alkylationEthyl bromide, NaH, DMF, 80°C75%
2Piperidine cyanationKCN, DMSO, 120°C65%
3Amine couplingPd(OAc)2_2, Xantphos, K3_3PO4_458%

Reaction Mechanisms

The nitrile group’s electrophilic nature permits hydrolysis to carboxylic acids (RCOOH\text{RCOOH}) under acidic conditions or amides (RCONH2\text{RCONH}_2) via catalytic hydration. The piperidine nitrogen may undergo alkylation or acylation, while the pyrimidine ring can participate in electrophilic substitutions, such as halogenation or nitration.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions using the Abraham model suggest moderate lipophilicity (logP1.8\log P \approx 1.8), indicating preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). The compound is expected to degrade under strong acidic or basic conditions due to nitrile hydrolysis.

Crystallography and Conformation

X-ray diffraction studies of related compounds reveal that the piperidine ring adopts a chair conformation, with the nitrile group occupying an equatorial position to minimize steric hindrance. The pyrimidine and piperidine rings are nearly perpendicular, reducing π-π stacking interactions .

TargetAssay TypeActivity (IC50_{50})
CDK2Computational12 nM
HCV NS5B PolymeraseBiochemical0.3 μM
GABAA_A ReceptorElectrophysiology45% inhibition at 10 μM

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluate efficacy in animal models of viral infection and cancer.

  • Structure-Activity Relationships (SAR): Modify the ethyl and nitrile groups to enhance selectivity and potency.

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